Potassium chlorate

Beschreibung

Historical Context of Discovery and Early Chemical Significance

The history of potassium chlorate is intrinsically linked to the foundational period of modern chemistry. Its discovery and subsequent investigation played a role in the evolution of chemical theories and practices.

The French chemist Claude Louis Berthollet is credited with the first synthesis of this compound in 1788. chemistryviews.orgchemistryviews.org He produced the compound by passing chlorine gas through a solution of potassium hydroxide (caustic potash). chemistryviews.orgchemistryviews.orgdtic.mil This process led to the precipitation of this compound crystals. chemistryviews.org Berthollet observed that this new salt, when heated, released a significant amount of oxygen, more so than potassium nitrate, a key component of gunpowder at the time. chemistryviews.org He also noted its explosive nature when combined with other substances like carbon. chemistryviews.orgencyclopedia.com

Berthollet's initial synthesis involved a disproportionation reaction where chlorine reacts with the hot, concentrated potassium hydroxide solution. chemistryviews.org At the time of his discovery, the elemental nature of chlorine and potassium was not yet understood. chemistryviews.org

The discovery of this compound had implications for the developing chemical theories of the late 18th and early 19th centuries. Its ability to readily release oxygen upon heating made it a valuable substance for studying combustion and the nature of oxygen itself.

Berthollet's work with this compound led him to propose its use as a more potent substitute for potassium nitrate in gunpowder. chemistryviews.orgchemistryviews.org This suggestion was taken up by Antoine Laurent de Lavoisier, a prominent figure in the chemical revolution. chemistryviews.org However, an attempt to produce this new gunpowder on a large scale in 1788 resulted in a fatal explosion, which halted further French efforts in this direction. chemistryviews.orgencyclopedia.com

In the early 19th century, the oxidizing properties of this compound were utilized in the advancement of organic analysis. Chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard improved upon Lavoisier's methods for determining the carbon and hydrogen content of organic materials by using this compound as the oxidizing agent. rochelleforrester.ac.nz This method, though later superseded by the use of copper oxide, was a step in the development of more reliable analytical techniques in organic chemistry. rochelleforrester.ac.nz

Claude Louis Berthollet's Original Synthesis and Observations

Overview of its Chemical Characteristics and Research Significance

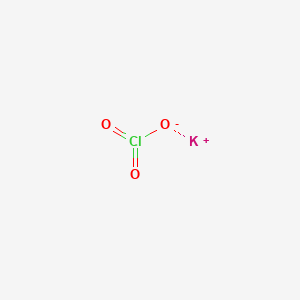

This compound is an ionic compound, consisting of a potassium ion (K+) and a chlorate ion (ClO₃⁻). testbook.com It is a strong oxidizing agent and can form explosive mixtures with combustible materials. nih.govontosight.ai Its reactivity is a key feature, making it a subject of study in various chemical contexts. ontosight.ai

The compound's research significance stems from its diverse applications, which include its use in:

Pyrotechnics and Explosives: Due to its oxidizing nature, it has been a component in fireworks and explosives. acs.orgnih.gov

Chemical Oxygen Generation: It is used in chemical oxygen generators, sometimes referred to as oxygen candles, which have applications in aircraft and submarines. testbook.comwikipedia.org

Agriculture: It has been investigated for its potential as a herbicide and for inducing flowering in certain fruit trees, such as the longan. solubilityofthings.commaxapress.com

Fine Chemical Synthesis: In the manufacturing of fine chemicals, this compound serves as a selective and powerful oxidizing agent for synthesizing complex molecules. unitedchemindustry.com

Laboratory Research: It is used in laboratory settings for demonstrations, such as the "screaming jelly baby" experiment, and for the preparation of other chemicals. wikipedia.org In plant biology, it is used to study nitrogen metabolism. mdpi.com

Scope and Academic Relevance of this compound Studies

The study of this compound remains relevant in various academic disciplines. In chemistry, research continues into its properties and reactions, particularly in the context of materials science and pyrotechnics. In agriculture, studies focus on its effects on plant physiology, with a goal of improving crop yields. maxapress.com The compound's reactivity also makes it a subject of interest in safety and environmental studies.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | KClO₃ |

| Molar Mass | 122.55 g/mol vedantu.com |

| Appearance | White crystalline solid vedantu.com |

| Density | 2.32 g/cm³ vedantu.com |

| Melting Point | 356 °C vedantu.com |

| Boiling Point | 400 °C (decomposes) vedantu.com |

| Solubility in Water | Soluble, increases with temperature vedantu.comsolubilityofthings.com |

Solubility of this compound in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 8.61 nih.gov |

Eigenschaften

CAS-Nummer |

3811-04-9 |

|---|---|

Molekularformel |

ClHKO3 |

Molekulargewicht |

123.56 g/mol |

IUPAC-Name |

potassium;chlorate |

InChI |

InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4); |

InChI-Schlüssel |

LVEGNRYEXNXVGQ-UHFFFAOYSA-N |

Verunreinigungen |

Potassium chlorate contains at least 99% KClO3 ... . |

SMILES |

[O-]Cl(=O)=O.[K+] |

Kanonische SMILES |

OCl(=O)=O.[K] |

Siedepunkt |

400 °C (decomposes) |

Color/Form |

Colorless, lustrous crystals or white granules or powder White monoclinic crystals |

Dichte |

2.34 at 68 °F (USCG, 1999) 2.32 g/cu cm 2.3 g/cm³ |

melting_point |

680 °F (USCG, 1999) 368 °C |

Andere CAS-Nummern |

3811-04-9 |

Physikalische Beschreibung |

Potassium chlorate appears as a white crystalline solid. Forms a very flammable mixture with combustible materials. Mixture may be explosive if combustible material is very finely divided. Mixture may be ignited by friction. Contact with strong sulfuric acid may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salts. May explode under prolonged exposure to heat or fire. Used to make matches, paper, explosives, and many other uses. Potassium chlorate, aqueous solution appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Ignites organic materials upon contact . DryPowder COLOURLESS CRYSTALS OR WHITE POWDER. |

Piktogramme |

Oxidizer; Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

7790-93-4 (Parent) |

Haltbarkeit |

Stable under ordinary conditions of use and storage. |

Löslichkeit |

8.61 g/100 g water at 25 °C 1 g dissolves slowly in 16.5 ml water, 1.8 ml boiling water, about 50 ml glycerol; almost insol in alcohol SLIGHTLY SOL IN LIQUID AMMONIA; INSOL IN ACETONE; SOL IN ALKALIES In water, 70,000 mg/L at 25 °C Solubility in water, g/100ml: 7.3 |

Synonyme |

chloric acid chloric acid, potassium salt potassium chlorate |

Herkunft des Produkts |

United States |

Synthesis Methodologies and Mechanistic Investigations

Industrial Production Routes and Process Optimization

Two primary methods are employed for the industrial production of potassium chlorate: the salt metathesis reaction and the electrolysis of potassium chloride solutions.

Salt Metathesis Reaction (Sodium Chlorate and Potassium Chloride)

A significant industrial-scale method for producing this compound involves a salt metathesis, or double decomposition, reaction between sodium chlorate and potassium chloride. wikipedia.orgwhy.gr The precursor, sodium chlorate, is manufactured in large quantities through the electrolysis of sodium chloride (common table salt). wikipedia.orgwhy.gr

NaClO₃ + KCl → NaCl + KClO₃ wikipedia.org

This process is favored in many industrial applications due to the ease of separating the product. pyrodata.com

The driving force behind the salt metathesis reaction is the low solubility of this compound in water compared to the other salts in the mixture. wikipedia.orgwhy.gr According to Le Chatelier's Principle, the continuous precipitation of this compound from the solution shifts the reaction equilibrium to the right, favoring the formation of more product. wikipedia.orgwhy.gr This low solubility allows for convenient isolation of the this compound as it precipitates out of the reaction mixture. wikipedia.org

The solubility of this compound in water varies significantly with temperature, as shown in the table below. This property is crucial for the crystallization and separation process.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 3.13 |

| 10 | 4.46 |

| 25 | 8.15 |

| 40 | 13.21 |

| 100 | 53.51 |

| Data sourced from Wikipedia wikipedia.org |

Electrolysis of Potassium Chloride Solutions

Direct electrolysis of an aqueous potassium chloride solution is another method used for this compound production. wikipedia.orgatamanchemicals.com In this process, an electric current is passed through the solution, leading to a series of electrochemical and chemical reactions that convert potassium chloride into this compound. youtube.comyoutube.com The low solubility of this compound facilitates its separation from the solution as it precipitates. wikipedia.org

The choice of electrode materials is critical in the electrolytic production of this compound, particularly for the anode, where corrosive conditions exist. youtube.comyoutube.com

Anode Materials:

Graphite: A cost-effective and readily available option, but it corrodes at a relatively high rate. pyrodata.com

Platinum: Exhibits very low corrosion rates, leading to a purer product solution and simplified electrolyte refinement. amasci.net However, its high cost is a significant drawback. pyrodata.comamasci.net

Lead Dioxide: A more economical alternative to platinum that can be prepared in-house. pyrodata.com

Mixed Metal Oxide (MMO) Anodes: These anodes, often consisting of titanium coated with metal oxides like ruthenium dioxide and iridium dioxide, are highly efficient and are the standard in industrial chlorate production. youtube.comyoutube.com They can handle higher current densities than platinum. youtube.com

The primary reaction at the anode is the oxidation of chloride ions to chlorine gas. amasci.netyoutube.com This is followed by a series of reactions in the solution.

2Cl⁻ → Cl₂ (aq) + 2e⁻ amasci.net

The chlorine gas then reacts with water and hydroxide ions to form hypochlorite, which is subsequently converted to chlorate. amasci.netyoutube.com

To improve the efficiency of the electrolysis process, certain substances are added to the electrolyte. Potassium dichromate is commonly used to minimize the cathodic reduction of chlorate and hypochlorite ions back to chloride. amasci.nettechno-preneur.nettestbook.com During electrolysis, a protective film of hydrated chromium oxides forms around the cathode, which inhibits these unwanted reduction reactions. amasci.net This catalytic action helps to maintain a high current efficiency for the desired production of chlorate. testbook.com

The primary reaction at the cathode is the reduction of water to produce hydrogen gas and hydroxide ions. amasci.netyoutube.com

2H₂O + 2e⁻ → H₂ + 2OH⁻ amasci.net

Optimizing electrochemical parameters is crucial for maximizing the yield and efficiency of this compound production while minimizing energy consumption. ijrame.com

Current Density: The applied current density affects the rate of reaction and can influence electrode corrosion. youtube.com For instance, carbon anodes can safely handle a current density of about 30-40 mA/cm², while MMO anodes can operate at around 200 mA/cm², and platinum at 300 mA/cm². youtube.com

pH: The pH of the electrolyte influences the reaction pathways. amasci.net An ideal pH is typically maintained around 6 to 7 to facilitate the chemical conversion of hypochlorite to chlorate. amasci.net This pH is often controlled by adding an acidified solution of the chloride salt. amasci.net

Temperature: The optimal temperature for electrolysis is generally between 60°C and 80°C for ideal electrode materials. amasci.net However, when using less robust anodes like graphite, a lower temperature of around 40°C is preferred to reduce anode decomposition. amasci.net

A study on the leaching of gold ore using this compound identified the following optimal parameters through response surface methodology, which may offer insights into the general behavior of chlorate systems:

| Parameter | Optimal Value |

| KClO₃ Dosage | 21 g |

| Liquid-to-Solid Ratio | 8.2/1 |

| Reaction Temperature | 34 °C |

| Initial Reaction pH | 12 |

| Data from a study on gold leaching with this compound nih.govacs.org |

Cathodic Reduction Catalysis (e.g., Potassium Dichromate)

Laboratory-Scale Synthetic Approaches

A common laboratory-scale method for preparing this compound involves the disproportionation of a hypochlorite solution, followed by a salt metathesis reaction. wikipedia.org This approach typically utilizes readily available household bleach, which contains sodium hypochlorite (NaOCl), or calcium hypochlorite (Ca(ClO)₂), often sold as a pool chlorinator. instructables.comyoutube.com

The fundamental principle of this synthesis is a two-step process. First, the hypochlorite solution is heated. Boiling the solution causes the hypochlorite ion (ClO⁻) to undergo disproportionation, an auto-oxidation-reduction reaction, yielding both chloride (Cl⁻) and chlorate (ClO₃⁻) ions. sciencemadness.orgyoutube.com For sodium hypochlorite, the reaction proceeds as follows:

3NaOCl(aq) → 2NaCl(s) + NaClO₃(aq) byjus.comvedantu.com

During the heating process of a sodium hypochlorite solution, sodium chloride, being less soluble than sodium chlorate at high temperatures, may precipitate out as the solution is concentrated. youtube.com

The second step is a metathesis or double displacement reaction. After the formation of sodium chlorate, a saturated solution of potassium chloride (KCl) is introduced to the mixture. thoughtco.com This leads to an ion exchange, and due to the significantly lower solubility of this compound in water compared to sodium chloride, it precipitates out of the solution upon cooling. wikipedia.orgthoughtco.com

NaClO₃(aq) + KCl(aq) → KClO₃(s) + NaCl(aq) wikipedia.orgbyjus.com

The resulting this compound crystals can then be isolated from the solution by filtration. thoughtco.com The yield can be further increased by cooling the solution in a freezer to maximize precipitation. thoughtco.com

| Step | Reactants | Process | Key Chemical Transformation | Primary Product(s) |

|---|---|---|---|---|

| 1 | Sodium Hypochlorite (NaOCl) Solution | Heating/Boiling the solution. instructables.com | Disproportionation of hypochlorite ions. | Sodium Chlorate (NaClO₃) and Sodium Chloride (NaCl). vedantu.com |

| 2 | Sodium Chlorate (from Step 1), Potassium Chloride (KCl) | Addition of saturated KCl solution followed by cooling. thoughtco.com | Metathesis (double displacement) reaction. byjus.com | This compound (KClO₃) precipitate and aqueous Sodium Chloride (NaCl). wikipedia.org |

Another established laboratory method for synthesizing this compound is by passing chlorine gas through a hot, concentrated solution of potassium hydroxide (KOH), also known as caustic potash. wikipedia.orgatamanchemicals.com In this reaction, chlorine undergoes disproportionation where it is simultaneously oxidized and reduced in the presence of the hot alkali. doubtnut.com

The balanced chemical equation for this exothermic reaction is:

3Cl₂(g) + 6KOH(aq) → KClO₃(aq) + 5KCl(aq) + 3H₂O(l) byjus.comdoubtnut.com

In this process, for every one mole of this compound formed, five moles of potassium chloride are also produced. The separation of this compound from the much more soluble potassium chloride is achieved through crystallization by cooling the reaction mixture. The low solubility of this compound in cold water allows it to precipitate, enabling its separation by filtration. wikipedia.org

| Reactant 1 | Reactant 2 | Condition | Reaction Type | Products |

|---|---|---|---|---|

| Chlorine Gas (Cl₂) | Potassium Hydroxide (KOH) | Hot, concentrated aqueous solution. doubtnut.com | Disproportionation / Redox | This compound (KClO₃), Potassium Chloride (KCl), Water (H₂O). byjus.com |

Disproportionation of Hypochlorite Solutions

Novel and Advanced Synthesis Techniques

While traditional methods are effective, more advanced and efficient techniques for this compound synthesis have been developed, with electrolysis being a prominent example. youtube.com The electrolytic method is the dominant process used for industrial production but can also be adapted for laboratory-scale synthesis. youtube.comamasci.net

This technique involves the electrolysis of an aqueous solution of potassium chloride. vedantu.comyoutube.com Using inert anodes, such as platinum or mixed metal oxide, and a titanium cathode, an electric current is passed through the solution. vedantu.comyoutube.com

This method can be run continuously and is generally more efficient than synthesis from bleach, although it requires more specialized equipment and control over parameters like current density, temperature, and pH. youtube.comgoogle.com

Another novel application involving this compound is its use in the synthesis of other advanced materials. For instance, it has been used as a powerful oxidizing agent in the original methods for synthesizing graphite oxide, a precursor to graphene. mdpi.com In the Brodie method, graphite is treated with a mixture of this compound and fuming nitric acid. mdpi.com Furthermore, recent research has demonstrated the decomposition of this compound induced by X-rays to create localized molecular oxygen within high-pressure environments, a technique with potential applications in materials science under extreme conditions. researchgate.net

| Parameter | Description / Recommended Value | Reference |

|---|---|---|

| Electrolyte | Saturated aqueous solution of Potassium Chloride (KCl). | youtube.com |

| Anode Material | Carbon, Platinum, or Mixed Metal Oxide (MMO). | vedantu.comyoutube.com |

| Cathode Material | Titanium is preferred; other metals can be used. | vedantu.comyoutube.com |

| Optimal pH | ~6.7 | youtube.com |

| Operating Temperature | > 70°C to facilitate disproportionation of hypochlorite. | youtube.com |

| Primary Product | This compound (KClO₃) precipitates from the solution. | atamanchemicals.com |

Decomposition Chemistry and Kinetic Studies

Thermal Decomposition Pathways and Products

The decomposition of potassium chlorate upon heating follows two main routes: a direct decomposition into potassium chloride and oxygen, and a disproportionation reaction to form potassium perchlorate, which then decomposes. quora.comuwaterloo.ca

The most recognized decomposition pathway for this compound is its conversion into potassium chloride and oxygen gas. doubtnut.compearson.combrainly.com This reaction is represented by the balanced chemical equation:

2KClO₃(s) → 2KCl(s) + 3O₂(g) doubtnut.comvedantu.cominfinitylearn.com

This process can be significantly influenced by the presence or absence of a catalyst.

The decomposition of this compound is notably accelerated by the presence of a catalyst, with manganese(IV) dioxide (MnO₂) being a commonly used example. quora.comdoubtnut.com The catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. echemi.comvedantu.com In the presence of MnO₂, the decomposition of this compound occurs at a significantly lower temperature. doubtnut.com

Studies using isotopic tracers have provided insight into the catalytic mechanism. It is suggested that an unstable intermediate compound is formed between this compound and manganese dioxide. uni.eduoup.com The oxygen is then liberated from this intermediate compound. This indicates that the manganese undergoes a cyclic oxidation and reduction process during the catalysis. uni.edu While MnO₂ is a highly effective catalyst, other metal oxides such as those of copper, iron, and nickel also exhibit catalytic activity. icm.edu.plakjournals.com

In the absence of a catalyst, the thermal decomposition of this compound is extremely slow at temperatures just above its melting point (356°C). vedantu.comusna.edu To achieve a practical rate of decomposition, higher temperatures are required. usna.edu The uncatalyzed decomposition still primarily yields potassium chloride and oxygen, but the reaction mechanism is different and less efficient than the catalyzed process. usna.eduslideshare.net

During the thermal decomposition of this compound, a parallel reaction occurs where it disproportionates to form potassium perchlorate (KClO₄) and potassium chloride. vedantu.comuwaterloo.ca This reaction can be represented by the equation:

4KClO₃ → 3KClO₄ + KCl quora.comvedantu.com

The potassium perchlorate formed as an intermediate is more thermally stable than this compound but will decompose at higher temperatures. researchgate.netbuct.edu.cnrsc.org The decomposition of potassium perchlorate yields potassium chloride and oxygen, as shown in the following equation:

KClO₄ → KCl + 2O₂ quora.comuwaterloo.ca

The presence of catalysts like manganese(IV) dioxide can also lower the decomposition temperature of potassium perchlorate. icm.edu.pl

Catalyzed Decomposition Mechanisms (e.g., Manganese(IV) Dioxide)

Formation of Potassium Perchlorate as Intermediate

Kinetic and Mechanistic Investigations of Thermal Decomposition

Kinetic studies of the thermal decomposition of this compound have been conducted using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). icm.edu.plresearchgate.netbibliotekanauki.pl These investigations provide data on the activation energies and reaction mechanisms for the various decomposition steps.

Non-isothermal TG/DSC studies have shown that the decomposition process after melting involves consecutive exothermic peaks, indicating multiple reaction steps. icm.edu.plresearchgate.netbibliotekanauki.pl By resolving these overlapping peaks, it's possible to determine the kinetic parameters for each stage.

The Avrami-Erofeev model is often found to be the most probable kinetic model for describing the decomposition reaction steps of this compound. researchgate.netbibliotekanauki.pl

Table 1: Activation Energies for Thermal Decomposition of this compound

| Decomposition Step | Activation Energy (kJ·mol⁻¹) | Method | Reference |

|---|---|---|---|

| Step 1 (DSC) | 237.3 | KAS model-free | icm.edu.plresearchgate.net |

| Step 2 (DSC) | 293.8 | KAS model-free | icm.edu.plresearchgate.net |

| Step 3 (DSC) | 231.3 | KAS model-free | icm.edu.plresearchgate.net |

| Mass Loss Step 1 (TG) | 231.0 | KAS model-free | icm.edu.plresearchgate.net |

| Mass Loss Step 2 (TG) | 239.9 | KAS model-free | icm.edu.plresearchgate.net |

Table 2: Decomposition Temperatures of this compound with Various Catalysts

| Catalyst | 50% Decomposition Temperature (°C) | Reference |

|---|---|---|

| None | 606 | akjournals.com |

| MnO₂ | 339 | akjournals.com |

| CuO | 342 | akjournals.com |

| Fe₂O₃ | 355 | akjournals.com |

| NiO | 355 | akjournals.com |

| MgO | 579 | akjournals.com |

| ZnO | 585 | akjournals.com |

Non-Isothermal Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) Studies

Non-isothermal TG/DSC techniques are powerful tools for studying the decomposition of this compound. icm.edu.pl By subjecting a sample to a controlled temperature program, typically a constant heating rate, researchers can monitor changes in mass (TG) and heat flow (DSC) simultaneously. icm.edu.plbibliotekanauki.pl

DSC thermograms of this compound typically show two broad, consecutive exothermic peaks following an initial endothermic peak associated with melting. icm.edu.plbibliotekanauki.pl The first exothermic peak often presents a shoulder, indicating the presence of at least two overlapping processes. icm.edu.plbibliotekanauki.pl Correspondingly, TG thermograms reveal two consecutive mass loss steps. icm.edu.pl The total mass reduction observed is approximately 40%, which aligns with the theoretical oxygen content of this compound. icm.edu.pl

To accurately analyze these complex thermal events, the overlapped peaks in both DSC and differential thermogravimetry (DTG) curves are often resolved using peak fitting procedures. icm.edu.plbibliotekanauki.pl This deconvolution allows for the evaluation of the kinetic triplet (activation energy, pre-exponential factor, and reaction model) for each individual step of the decomposition process. icm.edu.pl

The kinetic triplet is crucial for predicting the thermal stability of materials under various temperature conditions. scispace.com The activation energy (Ea) represents the minimum energy required for the decomposition reaction to occur, while the pre-exponential factor (A) relates to the frequency of collisions between reacting molecules. scispace.com

For the thermal decomposition of this compound, these parameters are often determined using model-free isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) method, applied to the data obtained from TG/DSC experiments conducted at multiple heating rates. icm.edu.plbibliotekanauki.pl

One study, after resolving the overlapped DSC peaks, reported average activation energies of 237.3, 293.8, and 231.3 kJ·mol⁻¹ for the three consecutive steps of thermal decomposition. icm.edu.plscispace.comresearchgate.netresearchgate.net The corresponding mass loss steps, analyzed from TG data, yielded activation energies of 231.0 and 239.9 kJ·mol⁻¹. icm.edu.plresearchgate.netresearchgate.net The pre-exponential factor for each step is typically determined using the compensation effect, a known correlation between the activation energy and the pre-exponential factor. icm.edu.plresearchgate.net

| Analysis Method | Decomposition Step | Average Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|

| DSC | Step 1 | 237.3 |

| Step 2 | 293.8 | |

| Step 3 | 231.3 | |

| TG | First Mass Loss | 231.0 |

| Second Mass Loss | 239.9 |

Identifying the most probable reaction model provides insight into the physical and chemical processes occurring during decomposition. For solid-state reactions, models often fall into categories such as nucleation, geometrical contraction, diffusion, or reaction-order models.

In the case of this compound decomposition, the Avrami-Erofeev model has been identified as the most probable model for describing the reaction steps. icm.edu.plresearchgate.netresearchgate.neticm.edu.pl Specifically, the model with the function g(α) = [−ln(1−α)]^(x/y), where x/y takes values of 5/4 and 3/2, has been shown to fit the experimental data well. icm.edu.plresearchgate.netresearchgate.net The Avrami-Erofeev model generally describes nucleation and subsequent growth of the new phase.

The first, minor mass loss is associated with the direct decomposition of this compound to potassium chloride and oxygen. The second, major mass loss is attributed to the decomposition of an intermediate, potassium perchlorate. icm.edu.pl By resolving these overlapped peaks, the individual contributions of each decomposition step to the total conversion can be determined as a function of temperature. icm.edu.pl

Identification of Reaction Models (e.g., Avrami-Erofeev)

Influence of Heating Rate on Decomposition

The heating rate applied during thermal analysis has a significant impact on the decomposition behavior of this compound. As the heating rate is increased (e.g., from 5 to 20 °C·min⁻¹), both the DSC and TG thermograms shift to higher temperatures. icm.edu.plscispace.com This shift is a fundamental principle used in kinetic calculations. icm.edu.pl

Furthermore, the heating rate influences the relative contributions of the different decomposition pathways. icm.edu.pl Studies have shown that with an increasing heating rate, the contribution of the first mass loss step, which corresponds to the direct decomposition of KClO₃ to KCl and O₂, increases. icm.edu.plscispace.com Conversely, the contribution of the second mass loss step decreases at higher heating rates. icm.edu.plscispace.com This suggests that a faster heating rate enhances the direct decomposition pathway. icm.edu.plscispace.com

| Heating Rate (°C·min⁻¹) | Contribution of First Mass Loss (%) |

|---|---|

| 10 | 16.8 |

| 15 | 19.4 |

| 20 | 22.4 |

Effect of Catalysts on Decomposition Kinetics

The decomposition of this compound is highly susceptible to catalysis. Various metal oxides have been shown to significantly lower the decomposition temperature and alter the reaction kinetics. akjournals.comacs.org The catalytic activity is influenced by the electronic configuration of the metal cations in the oxides. akjournals.com

Metal oxides with partially filled d-shells, such as Co₃O₄, MnO₂, CuO, and Fe₂O₃, exhibit the highest catalytic activity. akjournals.com In the presence of these catalysts, the exothermic decomposition peak shifts to lower temperatures, sometimes overlapping with the endothermic melting peak to the extent that the melting peak disappears entirely, indicating that the decomposition is occurring in the solid state. akjournals.com For instance, the addition of manganese dioxide (MnO₂) can lower the decomposition temperature of potassium perchlorate, an intermediate in KClO₃ decomposition, and decrease the activation energy of the process by as much as 48.8%. researchgate.neticm.edu.pl

Pressure-Induced Decomposition Studies

Applying high pressure is another method to induce the decomposition of this compound, as increased pressure forces atoms closer together, increasing the likelihood of collisions, similar to the effect of heating. unlv.edu Studies using diamond anvil cells have explored the effect of pressure on the decomposition of KClO₃. unlv.edu

Research has shown that pressure can indeed influence the decomposition rate. uni.edu For a mixture of this compound and manganese dioxide, oxygen evolution is observed at very low pressures (below 0.1 mm of mercury) at 125°C, but not at atmospheric pressure. uni.edu Conversely, at 320°C, the same mixture remains largely undecomposed under high pressure (above 300 atmospheres), while it decomposes almost explosively at atmospheric pressure. uni.edu

First-principles density functional theory calculations have revealed that this compound undergoes a pressure-induced structural phase transition from a monoclinic to a rhombohedral structure at approximately 2.26 GPa. nih.govaip.orgresearchgate.net This structural change is believed to alter the decomposition mechanism. nih.govaip.org High-pressure X-ray diffraction studies have indicated that the decomposition is rapid below 2 GPa but slows down above this pressure due to the structural transformation. aip.org

Application of High Pressure via Diamond Anvil Cell

The study of materials under extreme pressures provides valuable insights into their structural and chemical stability. A diamond anvil cell (DAC) is a device capable of generating exceptionally high pressures, often in the gigapascal (GPa) range, by compressing a sample between two brilliant-cut diamonds. unlv.edu This technique allows for the investigation of pressure-induced phase transitions and chemical reactions.

In the context of this compound, high-pressure experiments using a DAC have been conducted to explore the possibility of inducing decomposition through mechanical force as an alternative to thermal energy. unlv.edu The underlying principle is that increasing pressure forces molecules closer together, increasing the likelihood of collisions and potentially triggering a reaction. unlv.edu

One study pressurized a mixture of this compound and manganese dioxide (in a 3:1 ratio by mass) to 15.66 GPa within a DAC. unlv.edu Despite the high pressure, analysis of the sample did not show evidence of decomposition into potassium chloride (KCl) and oxygen (O₂). unlv.edu This suggests that pressure alone, at least up to this level, may not be sufficient to initiate the decomposition of this compound at room temperature. unlv.edu

However, other research has shown that the rate of X-ray induced decomposition of this compound is pressure-dependent. Below 2 GPa, the decomposition is rapid, but it slows down significantly above this pressure, which is near the pressure of a phase transition from monoclinic (Phase I) to rhombohedral (Phase II). osti.gov This indicates a phase-dependent decomposition rate. osti.gov Researchers were able to decompose this compound even at pressures near 4 GPa with prolonged X-ray exposure. aip.orgresearchgate.net

Table 1: Summary of High-Pressure Experiments on this compound This table is interactive. Click on the headers to sort the data.

| Pressure (GPa) | Stimulus | Observations | Reference |

|---|---|---|---|

| 15.66 | Pressure only | No decomposition observed. | unlv.edu |

| < 2 | X-rays | Rapid decomposition. | osti.govresearchgate.net |

| > 2 | X-rays | Decomposition rate significantly slowed. | osti.govresearchgate.net |

| ~ 4 | X-rays (6 hours) | Decomposition achieved. | aip.orgresearchgate.net |

| ~ 1 | Monochromatic X-rays | Decomposition of the sample portion interacting with the beam. | aip.orgresearchgate.net |

Raman Spectroscopy for In Situ Analysis of Pressure Effects

Raman spectroscopy is a powerful non-destructive technique used to identify molecules and study their vibrational modes. In high-pressure studies involving a DAC, Raman spectroscopy allows for in situ analysis of the sample, meaning the material can be studied while it is under pressure. unlv.edu This provides real-time information on any chemical changes or phase transitions occurring.

Conversely, in studies where decomposition was induced by X-rays within the DAC, Raman spectroscopy successfully confirmed the presence of molecular oxygen. aip.orgnih.gov This demonstrates the utility of Raman spectroscopy in monitoring the chemical state of this compound under high pressure and the influence of other stimuli.

Decomposition under Other Stimuli (e.g., Gamma Irradiation)

Besides pressure and heat, other forms of energy can also induce the decomposition of this compound. Gamma irradiation is one such stimulus that has been shown to affect its thermal decomposition.

Studies have revealed that irradiating this compound with gamma rays alters its decomposition kinetics. akjournals.com Dynamic thermogravimetry, a technique that measures the change in mass of a substance as it is heated, was used to study the decomposition of both unirradiated and gamma-irradiated this compound. akjournals.com

The results indicated that the decomposition process is enhanced by gamma irradiation, with the rate of decomposition increasing with the absorbed dose. akjournals.com Furthermore, the activation energy required for the decomposition to occur was found to decrease after irradiation. akjournals.com The mechanism for the decomposition in both irradiated and unirradiated samples was determined to follow the Avrami model equation, suggesting a phase boundary reaction with a spherical symmetry is the rate-controlling step. akjournals.com The formation of chlorite (ClO₂⁻) and hypochlorite (ClO⁻) ions has been suggested as part of the decomposition mechanism under gamma irradiation. scispace.comicm.edu.pl Research has also shown that doping this compound with certain ions and exposing it to high-energy radiation can significantly alter its chemical reactivity. dtic.mil

Reaction Chemistry and Mechanistic Studies

Role as an Oxidizing Agent in Chemical Reactions

As a strong oxidizing agent, potassium chlorate readily accepts electrons from other substances, causing them to be oxidized while it is reduced. wikipedia.orgatamanchemicals.com This property is central to its use in a wide array of chemical reactions.

Redox Reactions with Inorganic Reducing Agents

This compound reacts vigorously with various inorganic reducing agents. These reactions are often highly exothermic and can be explosive.

Sulfur: The reaction between this compound and sulfur is particularly notable for its sensitivity to friction and heat, which can lead to spontaneous ignition. thehindu.com The balanced chemical equation for this reaction is: 2S(s) + 3KClO₃(s) → 2SO₂(g) + 3KCl(s) brainly.com Studies have shown that upon heating, this mixture produces sulfur dioxide, which in turn accelerates the decomposition of this compound, leading to ignition. jpyro.co.uk

Other Inorganic Compounds: Mixtures of this compound with other substances like metal powders and ammonium salts are also highly reactive and can be readily ignited. nih.gov For instance, a mixture of zinc powder and sulfur can be initiated by the combustion of this compound, resulting in a violent reaction that produces zinc sulfide. melscience.com

Reactions with Organic Compounds (e.g., Combustion Chemistry)

This compound is a potent oxidizer for many organic compounds, leading to rapid and often explosive combustion.

A well-known demonstration of this is the "screaming jelly baby" or "growling gummy bear" experiment, where a gummy bear (composed mainly of sucrose) is dropped into molten this compound. wikipedia.orgquora.com The intense heat from the molten salt decomposes the this compound, releasing a large amount of oxygen gas. quora.comyoutube.com This oxygen then rapidly oxidizes the sugar in the gummy bear, resulting in a vigorous and dramatic combustion reaction. wikipedia.orgflinnsci.com

This reaction is highly exothermic, releasing a significant amount of energy in the form of heat and light. dynamicscience.com.auyoutube.com

The mechanism of oxidation by this compound, particularly in the presence of organic matter, involves a series of steps. Initially, the this compound must be heated to its molten state. wikipedia.orguwaterloo.ca In this liquid phase, it begins to decompose. This decomposition is not a single-step process; it is believed to occur in two stages:

Formation of potassium perchlorate: 4KClO₃ → 3KClO₄ + KCl wikipedia.orguwaterloo.ca

Decomposition of potassium perchlorate: KClO₄ → KCl + 2O₂ wikipedia.orguwaterloo.ca

The oxygen gas produced in the second step is the primary oxidizing agent that reacts with the organic compound. wikipedia.orguwaterloo.ca In the case of sucrose, the reaction with oxygen leads to the formation of carbon dioxide and water. youtube.comuwaterloo.ca The significant heat generated by this combustion reaction further accelerates the decomposition of the remaining this compound, creating a self-sustaining and rapid process. youtube.com

Formation of Chloric Acid and its Reactivity

When this compound reacts with a strong acid, such as concentrated sulfuric acid, chloric acid (HClO₃) is formed. dynamicscience.com.auwikipedia.org The reaction is an exchange reaction: 2KClO₃(s) + H₂SO₄(aq) → 2HClO₃(aq) + K₂SO₄(aq) wikipedia.org

Chloric acid is highly reactive and unstable. indiana.edusciencemadness.org It readily decomposes, especially in the presence of combustible materials like sugar or paper, often leading to spontaneous ignition. wikipedia.orgindiana.edu The decomposition of chloric acid can produce chlorine dioxide (ClO₂), a highly explosive gas, as well as perchloric acid (HClO₄), chlorine, and oxygen. sciencemadness.orgshaalaa.comdoubtnut.com The presence of chloric acid is a key factor in the initiation of combustion when this compound is mixed with an organic compound and a strong acid is introduced. dynamicscience.com.auchemedx.org

Interactions with Metal Oxides and Other Catalytic Systems

The thermal decomposition of this compound can be significantly influenced by the presence of catalysts, most notably metal oxides. Manganese dioxide (MnO₂) is a well-known and highly effective catalyst for this reaction. vedantu.comquora.com

The presence of manganese dioxide allows the decomposition of this compound to occur at a much lower temperature than it would otherwise. quora.com The catalyzed reaction is: 2KClO₃(s) --(MnO₂)--> 2KCl(s) + 3O₂(g) vedantu.comunacademy.com

While the exact mechanism of catalysis is complex, studies using isotopic tracers suggest that an unstable intermediate compound is formed between this compound and manganese dioxide. uni.eduoup.com Oxygen is then liberated from the decomposition of this intermediate. oup.com Research indicates that only a small portion of the catalyst's surface is actively involved in the reaction. uni.eduoup.com

Other metal oxides, such as copper(II) oxide (CuO) and iron(III) oxide (Fe₂O₃), also exhibit catalytic activity in the decomposition of this compound, though manganese dioxide is generally the most effective. researchgate.net Studies on the catalytic decomposition of the related compound, potassium perchlorate, have ranked various metal oxides in terms of their catalytic effect, with MnO₂ and CuO showing the best performance. researchgate.net

Reactions in Complex Chemical Systems

The reactivity of this compound becomes even more intricate in complex chemical systems, such as those found in pyrotechnic compositions. In these mixtures, this compound acts as the oxidizer, reacting with various fuels and other components to produce specific effects like light, color, and sound.

For example, in some firework formulations, this compound is mixed with sulfur and charcoal. chemistryviews.org The presence of a sulfur/chlorate mixture significantly lowers the ignition temperature of the composition. jpyro.co.uk The initial reaction between sulfur and chlorate produces sulfur dioxide, which then accelerates the decomposition of the this compound, leading to the ignition of the entire mixture. jpyro.co.uk

Crystallography and Advanced Structural Elucidation

Crystal Structure Analysis (e.g., X-ray Crystallography)

X-ray crystallography has been a pivotal technique in determining the three-dimensional arrangement of atoms in potassium chlorate. These studies have revealed that at ambient conditions, this compound crystallizes in a monoclinic system. arxiv.orgmaterialsproject.org Specifically, it belongs to the space group P2₁/m. arxiv.orgmaterialsproject.org The crystal structure is a dense, salt-like arrangement of potassium and chlorate ions held together in close association. wikipedia.org

Detailed crystallographic data for the monoclinic phase is presented below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a | 4.647 Å |

| b | 5.585 Å |

| c | 7.085 Å |

| α | 90° |

| β | 109.63° |

| γ | 90° |

| Data sourced from Zachariasen, W. H. (1929) via the Crystallography Open Database. nih.govcrystallography.net |

This compound is an ionic compound composed of potassium cations (K⁺) and chlorate anions (ClO₃⁻). testbook.combrainly.com The potassium ion carries a +1 charge, while the chlorate ion has a -1 charge, resulting in a neutral compound. brainly.com The electrostatic attraction between these oppositely charged ions is the primary force holding the crystal lattice together. youtube.com Within the crystal, each K⁺ ion is coordinated to nine oxygen atoms from neighboring chlorate ions, with K-O bond distances ranging from 2.86 to 3.18 Å. materialsproject.org The chlorate ion itself possesses a trigonal pyramidal geometry. quora.com

When subjected to high pressure, this compound undergoes a significant structural transformation. Experimental and theoretical studies have shown that the ambient monoclinic phase (Phase I) transitions to a denser phase (Phase II). arxiv.orgaip.orgosti.gov This is a first-order phase transition, characterized by a notable volume collapse of approximately 6.4%. aip.orgarxiv.orgresearchgate.net This transition dramatically slows the rate of decomposition, which is observed to be rapid below 2 GPa in the presence of an X-ray beam. osti.gov

The high-pressure phase of this compound (Phase II) adopts a rhombohedral crystal structure, specifically belonging to the R3m space group. arxiv.orgaip.orgarxiv.org This transition from a monoclinic (P2₁/m) to a rhombohedral (R3m) structure occurs at approximately 2.26 GPa, according to first-principles density functional theory (DFT) calculations. aip.orgarxiv.orgresearchgate.net Raman spectroscopy studies have also confirmed this pressure-induced structural change, noting the transition to occur around 0.7 GPa or above 1 GPa. arxiv.orgaip.org At pressures exceeding 4 GPa, X-ray diffraction patterns show a very good fit to the rhombohedral phase. osti.gov

The lattice parameters for the rhombohedral phase at approximately 3.5 GPa have been experimentally determined as a = 4.201 Å and α = 84.80°. aip.org In this phase, the K⁺ ion is coordinated to nine equivalent oxygen atoms, with three shorter and six longer K-O bond lengths. materialsproject.org

High-Pressure Induced Phase Transitions

Theoretical Investigations of Molecular Structure and Bonding

Theoretical chemistry provides powerful tools to complement experimental findings and offer deeper understanding of the electronic structure and bonding within this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively used to investigate the properties of this compound. researchgate.netbuct.edu.cn These first-principles calculations have successfully predicted ground state parameters, transition pressures, and phonon frequencies that are in excellent agreement with experimental data. arxiv.orgarxiv.org For instance, DFT calculations accurately predicted the pressure-induced phase transition from the monoclinic to the rhombohedral structure. aip.orgarxiv.org However, the choice of functional can influence the results; the Local Density Approximation (LDA) tends to underestimate the transition pressure (0.11 GPa), while the Generalized Gradient Approximation (GGA) overestimates it (3.57 GPa). arxiv.orgarxiv.orgnih.gov DFT has also been employed to study the thermal decomposition mechanisms of this compound. researchgate.netbuct.edu.cn

Analysis of Lone Pair Electrons and (d-p)π Coordinate Covalent Bonds

Theoretical studies suggest that the instability of this compound's structure is linked to the properties of the lone pair electrons on the chlorine atom and the presence of (d-p)π coordinate covalent bonds. researchgate.netbuct.edu.cn In the chlorate ion (ClO₃⁻), the central chlorine atom has one lone pair of electrons. quora.com This, along with the three bonding pairs, gives the ion its trigonal pyramidal shape. quora.com The formation of (d-p)π bonds involves the promotion of electrons from chlorine's p-orbitals to its empty d-orbitals, allowing for the formation of double bonds with oxygen. youtube.com This concept of an expanded octet is a key feature of the bonding in the chlorate ion. A coordinate covalent bond, where one atom contributes both electrons to the bond, is also a feature of the bonding within the molecule. highland.edu These specific electronic characteristics are believed to contribute to the molecule's reactivity. researchgate.netbuct.edu.cn

Vibrational Spectroscopy for Structural Confirmation (e.g., Raman, Infrared)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of this compound (KClO₃). These methods probe the vibrational energy levels of the molecule, providing a unique spectral fingerprint that is directly related to its geometric arrangement and bonding characteristics. researchgate.net The analysis of the vibrational modes of the chlorate ion (ClO₃⁻) within the crystal lattice confirms its C₃ᵥ pyramidal symmetry and provides insights into the solid-state interactions.

For a non-linear molecule like the chlorate ion, which consists of four atoms, there are 3N-6, or six, normal modes of vibration. These are categorized by their symmetry and are either Raman or IR active, or in some cases, both. The selection rules governing this activity are different for each technique: a vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. jchps.comlibretexts.org In the crystalline state of this compound, the local environment of the chlorate ions can cause shifts in vibrational frequencies and splitting of degenerate modes, a phenomenon known as site group or correlation field splitting. aip.orgaip.org

Research Findings from Raman Spectroscopy

Raman spectroscopy has been extensively used to study single crystals and polycrystalline samples of this compound. ias.ac.inresearchgate.netenea.it Early investigations identified several Raman lines corresponding to both the internal vibrations of the chlorate ion and the external lattice vibrations. ias.ac.in The internal modes are the fundamental vibrations within the ClO₃⁻ ion, while lattice modes arise from the motions of the K⁺ and ClO₃⁻ ions as units within the crystal lattice. aip.orgias.ac.in

The four fundamental vibrational modes of the free chlorate ion (with C₃ᵥ symmetry) are designated as ν₁, ν₂, ν₃, and ν₄.

ν₁ (A₁): Symmetric Cl-O stretching (breathing) mode.

ν₂ (A₁): Symmetric O-Cl-O bending (umbrella) mode.

ν₃ (E): Doubly degenerate asymmetric Cl-O stretching mode.

ν₄ (E): Doubly degenerate asymmetric O-Cl-O bending mode.

All four modes are Raman active. In the solid state, studies have shown that the ν₁ symmetric stretch is observed as a very intense peak, typically around 930-940 cm⁻¹. ias.ac.inresearchgate.net The ν₂ umbrella mode appears in the 620 cm⁻¹ region. researchgate.net The asymmetric stretching (ν₃) and bending (ν₄) modes are found near 975-982 cm⁻¹ and 478-493 cm⁻¹, respectively. ias.ac.inresearchgate.net The observation of these distinct frequencies and their assignment to the specific vibrational motions of a pyramidal ClO₃⁻ group provides strong evidence for its structure within the this compound crystal. ias.ac.in Furthermore, the splitting of some of these bands in the crystal spectrum compared to the spectrum in solution is attributed to the presence of two non-equivalent molecules in the monoclinic unit cell of this compound. aip.orgias.ac.in

Interactive Table: Raman Spectral Data for this compound

This table summarizes characteristic Raman shifts observed for this compound in various studies. You can sort the data by clicking on the column headers.

| Vibrational Mode | Assignment | Observed Frequency (cm⁻¹) ias.ac.inresearchgate.net | Intensity |

| ν₄ | Asymmetric O-Cl-O Bending | 478, 493 | Strong |

| ν₂ | Symmetric O-Cl-O Bending | 621 | Medium |

| ν₁ | Symmetric Cl-O Stretching | 930, 939 | Very Strong |

| ν₃ | Asymmetric Cl-O Stretching | 975, 982 | Strong |

| Lattice Modes | Rotatory/Translatory | 54, 82, 98, 125, 145 | Weak to Intense |

Research Findings from Infrared (IR) Spectroscopy

Infrared spectroscopy complements Raman spectroscopy in the structural analysis of this compound. ias.ac.inias.ac.in Studies on single crystals and polycrystalline samples have revealed strong absorption bands corresponding to the fundamental vibrations of the chlorate ion. ias.ac.inniscpr.res.in As with Raman spectroscopy, all four fundamental modes of the ClO₃⁻ ion are also IR active.

Investigations have identified a very strong and broad absorption between 926 cm⁻¹ and 1000 cm⁻¹, which is associated with the ν₁ and ν₃ stretching modes. ias.ac.in A strong and sharply defined absorption maximum is consistently observed around 617 cm⁻¹, corresponding to the ν₂ bending vibration. ias.ac.in Another strong absorption, often showing some structure, appears at approximately 493 cm⁻¹, which is assigned to the ν₄ bending mode. ias.ac.inias.ac.in

The relative intensities of the peaks can differ significantly between Raman and IR spectra. For instance, the ν₂ vibration around 620 cm⁻¹ often appears weak in Raman spectra but presents as a strong and sharp absorption in the infrared. ias.ac.in Conversely, the symmetric stretch (ν₁) is typically the most intense peak in the Raman spectrum. researchgate.netias.ac.in This complementarity is a key aspect of using both techniques for comprehensive structural confirmation. jchps.com

Interactive Table: Infrared Absorption Data for this compound

This table presents key infrared absorption bands for this compound. You can sort the data by clicking on the column headers.

| Vibrational Mode | Assignment | Observed Frequency (cm⁻¹) ias.ac.inias.ac.in | Intensity |

| ν₄ | Asymmetric O-Cl-O Bending | 493 | Strong, Sharp |

| ν₂ | Symmetric O-Cl-O Bending | 617 | Strong, Sharp |

| ν₁ / ν₃ | Symmetric/Asymmetric Cl-O Stretching | 926 - 1000 | Very Strong, Broad |

The combined data from Raman and infrared spectroscopy provide a detailed and consistent picture of the vibrational behavior of the chlorate ion in the this compound crystal. The number of observed bands, their frequencies, and their activities (Raman or IR) align with the theoretical predictions for a pyramidal ClO₃⁻ ion in a monoclinic crystal system, thus confirming the established structure. ias.ac.inias.ac.in

Spectroscopic Characterization Methodologies

Raman Spectroscopy for Chemical State and Structural Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. For potassium chlorate (KClO₃), which crystallizes in the monoclinic prismatic class, Raman spectroscopy reveals distinct spectral features corresponding to both internal oscillations of the chlorate ion (ClO₃⁻) and lattice oscillations of the crystal. ias.ac.in The unit cell of this compound contains two KClO₃ molecules. ias.ac.in

The Raman spectrum of a single crystal of this compound exhibits several distinct lines. ias.ac.in Studies have identified both internal and lattice vibrational modes. The internal oscillations are characteristic of the chlorate ion, while the lattice oscillations arise from the collective motions of the ions in the crystal lattice. ias.ac.in The observed Raman frequencies are sensitive to temperature, with changes in peak positions and widths observed as temperature varies. ias.ac.in However, no changes in the crystal's fundamental symmetry have been noted across a wide temperature range from 90 to 603 K. ias.ac.in

Polarization measurements on single crystals have been crucial for assigning the observed vibrational bands to specific symmetry species within the crystal structure. aip.org The technique has also been used to study the effects of high pressure on this compound, investigating whether pressure can induce decomposition similar to that caused by heat. unlv.edu

Table 1: Raman Frequencies of this compound at Room Temperature

| **Frequency (cm⁻¹) ** | Assignment | Relative Intensity |

|---|---|---|

| 54 | Lattice Oscillation | 3 |

| 82 | Lattice Oscillation | 3 |

| 98 | Lattice Oscillation | 5 |

| 136 | Lattice Oscillation | 4 |

| 486 | Internal Oscillation | 6 |

| 620 | Internal Oscillation | 1 |

| 930 | Internal Oscillation | 10 |

| 975 | Internal Oscillation | 7 |

Data sourced from a study using λ 2537 radiation for excitation. ias.ac.in The intensities are visual estimates.

Infrared Absorption Spectroscopy

Infrared (IR) absorption spectroscopy complements Raman spectroscopy by providing information about the vibrational modes that involve a change in the molecular dipole moment. Studies on single crystals of this compound have identified several absorption bands. ias.ac.inias.ac.in

The IR spectrum of this compound shows strong absorption bands corresponding to the fundamental vibrations of the chlorate ion. ias.ac.in The use of thin crystals has allowed for the resolution of previously unresolved bands and the observation of additional weak absorption maxima. ias.ac.in For instance, a doublet at 6.3 µm and 6.9 µm was resolved from what was previously observed as a single broad band. ias.ac.in

The comparison between Raman and IR spectra is essential for a complete vibrational analysis, as some modes may be active in one technique but not the other. For this compound, the symmetric stretching mode (ν₁) is strong in the Raman spectrum but weaker in the IR spectrum, while the asymmetric stretching (ν₃) and bending (ν₂, ν₄) modes are active in both. ias.ac.in

Table 2: Infrared Absorption Maxima for this compound

| Wavelength (µm) | **Wavenumber (cm⁻¹) ** | Description |

|---|---|---|

| 5.3 | 1887 | Sharply defined, strong absorption band |

| 6.3 | 1587 | Well-defined, weak absorption maximum |

| 6.9 | 1449 | Well-defined, weak absorption maximum |

| 10.0 - 10.8 | 1000 - 926 | Very strong absorption band with a flat top |

| 13.5 | 741 | Medium strong absorption band |

| 16.2 | 617 | Strong and sharply defined absorption maximum |

| 20.3 | 493 | Strong and sharply defined absorption maximum |

Data is based on studies of single crystals of varying thicknesses. ias.ac.in

Spectrophotometric Methods for Chlorate Detection

Spectrophotometry offers sensitive and often rapid methods for the determination of chlorate ions in various matrices, such as drinking water and soil. researchgate.netmju.ac.th These methods are typically based on redox reactions where the chlorate ion acts as an oxidizing agent, leading to a measurable change in the absorbance of a chemical species. rsc.orgnih.gov

One approach involves the reaction of chlorate with acidic iodide to produce triiodide, which can be measured spectrophotometrically. mju.ac.th Another method is based on the interference of chlorate ions on the formation of a colored metal complex, such as the rhenium-α-furildioxime complex, which has an absorbance maximum at 532 nm. researchgate.net These methods can be adapted for flow injection analysis, allowing for a high degree of automation and low reagent consumption. mju.ac.thnih.gov

A common spectrophotometric strategy for chlorate detection involves the bleaching of a dye. researchgate.netmdpi.com In these methods, the chlorate ion oxidizes a colored dye in an acidic medium, causing the color to fade. rsc.orgnih.gov The decrease in absorbance at the dye's maximum absorption wavelength is proportional to the chlorate concentration. nih.gov

Indigo Carmine is a dye frequently used for this purpose. rsc.orgnih.gov The reaction involves the oxidation of Indigo Carmine by chlorate in the presence of hydrochloric acid, and the decolorization is monitored at approximately 610 nm. rsc.orgnih.gov This method has been shown to be effective for determining chlorate concentrations in the range of 0.1 to 0.5 mg L⁻¹, with a detection limit of 0.03 mg L⁻¹. nih.gov While effective, these dye-bleaching methods can be susceptible to interference from other oxidizing agents. mdpi.com

Table 3: Comparison of Spectrophotometric Methods for Chlorate Detection

| Method | Principle | λmax (nm) | Linear Range | Detection Limit |

|---|---|---|---|---|

| Rhenium-α-furildioxime | Interference with complex formation | 532 | 0–5.0 ppm | Not specified |

| Iodometric | Oxidation of I⁻ to I₃⁻ | Not specified | 5-50 mg L⁻¹ | 1.4 mg L⁻¹ |

| Indigo Carmine Bleaching | Oxidation of dye | 610 | 0-0.78 mg L⁻¹ | 0.008 mg L⁻¹ |

Data compiled from various spectrophotometric studies. researchgate.netmju.ac.thrsc.org

Electrochemical Behavior and Applications

Electroreduction Mechanisms of Chlorate Ion

The electrochemical reduction of the chlorate ion (ClO₃⁻) is a complex process that has been the subject of detailed study. The mechanism can be influenced by catalysts and the pH of the electrolyte.

Catalytic Electroreduction by Polyoxometalates

Polyoxometalates (POMs) have been demonstrated to be effective catalysts for the electroreduction of chlorate. mdpi.comgoogle.com These are polyatomic anions formed from transition metal oxyanions, such as those of molybdenum and vanadium, linked into three-dimensional structures. mdpi.com The catalytic process involves the reduction of the POM at the electrode surface, which then chemically reduces the chlorate ion, regenerating the original POM to continue the catalytic cycle. mdpi.comresearchgate.net

pH Dependence of Electrochemical Processes

The electrochemical behavior of chlorate is highly dependent on pH. mdpi.comresearchgate.net The catalytic reduction of chlorate to chloride is a pH-dependent process that occurs under acidic conditions. mdpi.comresearchgate.net Research has utilized solutions with a pH of 2.5, prepared with a sodium acetate buffer, for the electrochemical determination of chlorate. mdpi.comresearchgate.net

In the industrial chlorate process, the pH of the electrolyte is a critical parameter that is typically controlled within a range of 6 to 7 to maximize the rate of the chlorate-forming reaction. Although the bulk electrolyte may be near neutral, significant pH gradients exist at the electrode surfaces. The electrolyte becomes acidic at the anode surface and alkaline at the cathode surface. This pH variation directly influences the concentration of intermediate species and the efficiency of the chlorate production. exrockets.com For instance, at a low pH, chlorine gas may be generated, leading to a loss in current efficiency. exrockets.com

Voltammetric Techniques (e.g., Cyclic Voltammetry, Chronocoulometry)

Various electroanalytical techniques are employed to study and quantify potassium chlorate, with cyclic voltammetry (CV) and chronocoulometry being particularly prominent. mdpi.comresearchgate.netgoogle.com

Characterization of Electrochemical Response

Cyclic voltammetry is a powerful tool for characterizing the electrochemical response of chlorate. mdpi.comresearchgate.net In the presence of a catalyst like the [PMo₁₁VO₄₀]⁵⁻ polyoxometalate, a strong catalytic wave is observed in the cyclic voltammogram, corresponding to the catalyzed reduction of chlorate to chloride. mdpi.comresearchgate.net The catalytic response, measured as the cathodic peak current (Ipc), increases with the concentration of this compound. mdpi.com At high concentrations of chlorate, an additional catalytic cathodic peak may appear in the reverse scan of the CV. mdpi.comnih.gov

Chronocoulometry, which measures the total charge passed over time, is another technique used to characterize the chlorate response. mdpi.comresearchgate.net The charge measured after a specific time, as well as the slope of the charge versus time plot, can be used for quantification. mdpi.comscience.gov

The electrochemical detection of chlorate often requires stable electrode materials that are not affected by the strong oxidizing nature of chlorite, a potential intermediate. wiley.com Oxide electrode surfaces, such as indium tin oxide modified with polyoxometalates, have been shown to enhance electrode lifetime and act as redox mediators for the electrochemical reduction of chlorate. wiley.com

Linear Response Ranges and Detection Limits

Voltammetric techniques offer sensitive methods for the determination of chlorate, with defined linear response ranges and detection limits.

Using a paper-based probe impregnated with [PMo₁₁VO₄₀]⁵⁻ on screen-printed carbon electrodes, cyclic voltammetry has demonstrated a linear current response for this compound in the range of 0.156 to 1.25 mg/mL, with a detection limit of 0.083 mg/mL. mdpi.comresearchgate.net

Chronocoulometry provides alternative methods for quantification. The total charge measured after 5 minutes gives a linear response from 0.625 to 2.5 mg/mL with a detection limit of 0.31 mg/mL. mdpi.comresearchgate.net Furthermore, the slope of the charge versus time plot also yields a linear response in the range of 0.312 to 2.5 mg/mL, with a detection limit of 0.15 mg/mL. mdpi.comresearchgate.net

Table 1: Analytical Parameters for the Detection of Chlorate Using a [PMo₁₁VO₄₀]⁵⁻-Based Electrochemical Probe

| Technique | Parameter | Linear Range (mg/mL) | Detection Limit (mg/mL) | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Cathodic Peak Current (Ipc) | 0.156 - 1.25 | 0.083 | mdpi.comresearchgate.net |

| Chronocoulometry | Total Charge (5 min) | 0.625 - 2.5 | 0.31 | mdpi.comresearchgate.net |

| Chronocoulometry | Slope (Charge/Time) | 0.312 - 2.5 | 0.15 | mdpi.comresearchgate.net |

Electrochemical Synthesis and Conversion Reactions

The primary method for the industrial production of this compound is through the electrolysis of a chloride solution. amasci.nettechno-preneur.net The process typically starts with the electrolysis of an aqueous sodium chloride solution to produce sodium chlorate. amasci.net this compound is then obtained through a salt metathesis reaction between the sodium chlorate and potassium chloride. amasci.nettestbook.com

The electrochemical process itself is complex. In an undivided cell, chloride ions are oxidized at the anode to form chlorine, which then reacts with hydroxide ions (formed at the cathode) to produce hypochlorite. exrockets.comyoutube.comyoutube.com This hypochlorite is then further oxidized to chlorate, either through an electrochemical reaction at the anode or through a chemical disproportionation reaction in the bulk solution. exrockets.commetallab.net

The conversion of hypochlorite to chlorate can proceed via two main routes:

Chemical Chlorate Formation: This "six-electron route" involves the combination of hypochlorite species in the bulk solution and is favored at a slightly acidic pH. exrockets.com

Anodic Chlorate Formation: This "nine-electron route" involves the direct anodic oxidation of the hypochlorite ion and occurs at a higher pH, with a maximum theoretical current efficiency of 66.7%. exrockets.com

Electrode Material Development for Chlorate Processes

The electrochemical production of chlorate is an energy-intensive process where the efficiency and longevity of electrode materials are of critical importance. acs.org Research and development have predominantly focused on optimizing both anode and cathode materials to maximize current efficiency and minimize energy consumption.

To address this, research has explored the modification of DSA coatings. One area of investigation involves doping the standard Ti-Ru oxide coating with other metal oxides, such as those of tin (Sn) and antimony (Sb). acs.orgacs.org Studies have shown that adding Sn and Sb can double the surface area of the electrodes and decrease the initial rate of oxygen formation compared to undoped TiRu electrodes. acs.orgacs.orgresearchgate.net However, the performance can change with use. For reused electrodes, the rate of total oxygen production was found to follow the trend: TiRu < TiRuSnSb < Platinum (Pt). acs.orgacs.orgresearchgate.net Platinum, while sometimes used as a comparison material, is not used industrially for chlorate production. acs.org

Table 1: Research Findings on Anode Material Performance

| Electrode Material | Key Research Finding | Impact on Chlorate Process | Source |

| Ti₀.₇Ru₀.₃Oₓ (DSA) | Standard industrial anode; facilitates chlorine evolution. | A competing oxygen evolution reaction limits current efficiency to ~95%. | acs.orgacs.org |

| TiRuSnSb (Doped DSA) | Addition of Sn and Sb doubles the surface area and initially lowers oxygen production compared to new TiRu anodes. | Aims to improve selectivity and efficiency by reducing the oxygen evolution side reaction. | acs.orgacs.orgresearchgate.net |

| Platinum (Pt) | Exhibits moderate to high activity toward the oxygen evolution reaction compared to DSAs. | Not used industrially but serves as a benchmark material in research for oxygen production studies. | acs.org |

| Graphite | Formerly used anode material before the advent of DSAs. | Suffered from corrosion (oxidation to CO₂) and lower chlorate efficiency (80-85%). | denora.comsci-hub.st |

On the cathode side, mild steel is the most frequently used material, primarily due to its low cost, although titanium is also utilized in some plants. researchgate.net The main challenge at the cathode is preventing parasitic reduction reactions, namely the reduction of hypochlorite and chlorate ions, which compete with the desired hydrogen evolution reaction (HER) and lower the cathodic current efficiency. researchgate.netdoi.org

To overcome this, the industrial process involves adding sodium dichromate to the electrolyte. researchgate.net During electrolysis, a thin film of chromium(III)-hydroxide deposits on the cathode surface. utwente.nl This film effectively suppresses the unwanted reduction of oxychloric species while having a limited effect on the hydrogen evolution reaction, thus preserving high cathodic efficiency. researchgate.netutwente.nl

Due to the significant environmental and health concerns associated with hexavalent chromium, substantial research has been dedicated to finding viable alternatives. researchgate.netutwente.nl Studies have evaluated sodium permanganate, which reductively deposits a manganese oxide film on the cathode. utwente.nl This film has been shown to enhance cathodic current efficiency by acting as a barrier to the reduction of dissolved oxygen and hypochlorite. utwente.nl Other potential replacements that have been investigated include telluric acid and molybdate. researchgate.netdoi.org Telluric acid has shown a beneficial effect by increasing selectivity for chlorate formation, while molybdate additions can result in a molybdenum film that activates the hydrogen evolution reaction. researchgate.netdoi.org

Table 2: Development of Cathode Materials and Additives

| Cathode Strategy | Mechanism | Purpose in Chlorate Process | Source |

| Mild Steel Cathode | Standard, low-cost material for hydrogen evolution. | Susceptible to parasitic reduction of hypochlorite and chlorate without protective measures. | researchgate.net |

| Titanium Cathode | Alternative cathode material. | Stable in chlorate media but can suffer from hydrogen embrittlement. | sci-hub.st |

| Sodium Dichromate (Additive) | Forms a chromium(III)-hydroxide film on the cathode during electrolysis. | Inhibits the reduction of hypochlorite/chlorate, increasing cathodic current efficiency for hydrogen evolution. | researchgate.netutwente.nl |

| Sodium Permanganate (Alternative Additive) | Forms a manganese oxide film on the cathode during electrolysis. | A promising alternative to chromate for inducing selective hydrogen evolution. | utwente.nl |

| Telluric Acid (Alternative Additive) | Acts as a buffer and increases selectivity for chlorate formation. | Investigated as a potential replacement for chromate to reduce oxygen formation. | researchgate.net |

| Molybdate (Alternative Additive) | Deposits a molybdenum film on the cathode during electrolysis. | Activates the hydrogen evolution reaction and increases the cathode surface area. | doi.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, geometry, and energetic properties of potassium chlorate.

DFT has been employed to optimize the molecular geometry of this compound and to understand its electronic characteristics. Studies have focused on both the isolated chlorate ion (ClO₃⁻) and the bulk crystalline structure. The geometry of the chlorate ion is pyramidal, and the electronic structure is characterized by a lone pair of electrons and (d-p)π coordinate covalent bonds, which contribute to its instability. researchgate.netnih.gov

In the solid state, this compound at ambient pressure possesses a monoclinic crystal structure with the P2₁/m space group (Phase I). mdpi.com The electronic structure and optical properties have been subjects of theoretical investigation, providing a basis for understanding its behavior. rsc.org First-principles DFT calculations have been used to determine the ground state parameters of this phase. rsc.orgupce.cz

The following table summarizes the optimized structural parameters for the monoclinic (Phase I) and rhombohedral (Phase II) phases of KClO₃ based on DFT calculations.

Optimized Structural Parameters of KClO₃ Phases

| Parameter | Phase I (P2₁/m) at 0 GPa | Phase II (R3m) at 3 GPa |

| a (Å) | 4.65 | 4.09 |

| b (Å) | 5.59 | 4.09 |

| c (Å) | 7.09 | 11.96 |

| β (°) | 109.6 | 90 |

| Volume (ų) | 173.4 | 200.5 |

Data sourced from first-principles DFT calculations. mdpi.comrsc.org

DFT calculations have been crucial in studying the thermochemical values and energy profiles of the thermal decomposition of this compound. researchgate.netnih.gov The decomposition process is complex, and theoretical studies help to unravel the underlying mechanisms. One proposed mechanism suggests that upon heating, the Cl-O bonds in the ClO₃⁻ ion break and reform to create the more stable perchlorate ion (ClO₄⁻). researchgate.net Subsequently, the potassium perchlorate decomposes to potassium chloride and oxygen. researchgate.net The activation energies for the various steps in the thermal decomposition have been calculated using methods like the KAS model-free method based on experimental data, with values around 231.0 to 293.8 kJ/mol for different stages of the reaction. core.ac.ukrsc.org

The reaction of sucrose with this compound has a calculated standard-state reaction enthalpy change (ΔrH°) of -5960 kJ/mol, highlighting the significant energy release in this type of reaction. aidic.it

Optimization of Geometries and Electronic Structure

Molecular Dynamics Simulations

As of the current body of publicly available research, there is a notable scarcity of studies focused specifically on the molecular dynamics (MD) simulations of this compound. While MD simulations are a powerful tool for studying the time-dependent behavior of molecular systems, their application to KClO₃ has not been extensively reported.

However, MD simulations have been widely used to investigate related ionic compounds, such as potassium chloride (KCl). nih.govmdpi.comrsc.orgacs.orgfigshare.comacs.org These studies on KCl have provided insights into properties like crystal nucleation from supersaturated solutions, surface properties of crystals, and the structure and dynamics of aqueous solutions. rsc.orgacs.orgfigshare.comacs.org For instance, MD simulations of KCl have helped in understanding the formation of ion clusters and their lifetimes in solution. acs.org While these studies provide a framework for how MD could be applied, direct computational research on the molecular dynamics of this compound itself remains a gap in the literature.

Modeling of Reaction Energetics and Transition States

The modeling of reaction energetics and the identification of transition states are critical for understanding the decomposition mechanisms of this compound. DFT calculations have been used to map the potential energy surfaces for these reactions. researchgate.netnih.gov For the thermal decomposition of KClO₃, theoretical studies have identified the transition states involved in the transformation of chlorate to perchlorate and the subsequent decomposition to chloride and oxygen. researchgate.net The presence of a catalyst, such as manganese dioxide (MnO₂), is known to lower the activation energy of the decomposition, a phenomenon that can be modeled by examining the potential energy profile of the reaction. The transition state represents the highest potential energy point along the reaction coordinate, and catalysts provide an alternative reaction pathway with a lower energy transition state.

Studies on the thermal decomposition of similar compounds, like ammonium perchlorate, have also utilized DFT to systematically study the reaction pathways and locate the transition states, providing a methodological precedent for KClO₃ research.

Prediction of High-Pressure Behavior

First-principles DFT calculations have been a powerful tool for predicting and understanding the behavior of this compound under high pressure. rsc.orgupce.cz These studies have successfully predicted a pressure-induced structural phase transition from the ambient monoclinic phase (Phase I, P2₁/m) to a rhombohedral phase (Phase II, R3m). rsc.orgacs.orgfigshare.com The calculated transition pressure using a semiempirical dispersion correction scheme is approximately 2.26 GPa, which aligns well with experimental observations. rsc.orgupce.czacs.org This transition is a first-order phase transition associated with a significant volume collapse of about 6.4%. rsc.orgupce.czfigshare.com

The use of different DFT functionals can impact the predicted transition pressure. For instance, the Local Density Approximation (LDA) tends to underestimate the pressure, while the Generalized Gradient Approximation (GGA) can overestimate it. rsc.orgacs.org The mechanical stability of both phases has been confirmed by calculating their single-crystal elastic constants. rsc.orgacs.org

Furthermore, these high-pressure studies reveal that the structural phase transition influences the decomposition mechanism of this compound. mdpi.comrsc.org At lower pressures (below 2 GPa), KClO₃ undergoes rapid decomposition. However, above the phase transition pressure, the decomposition rate slows down considerably, suggesting a phase-dependent decomposition mechanism. rsc.org At high pressures, the decomposition is thought to proceed via the formation of potassium perchlorate (KClO₄) as an intermediate. rsc.org